Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 3-position and a 3-fluoro-4-methoxyphenyl group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the 3-Fluoro-4-Methoxyphenyl Group: The 3-fluoro-4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable fluorinated aromatic compound with a nucleophile, such as a methoxy group, under appropriate conditions.
Esterification: The final step involves the esterification of the pyrazole ring with ethyl chloroformate to form the ethyl ester group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Ethyl 5-(3-fluoro-4-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Contains a hydroxyl group instead of a methoxy group, which may influence its solubility and interaction with biological targets.
Ethyl 5-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of a fluorine atom, which may alter its chemical properties and biological effects.
Biological Activity
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the pyrazole class of compounds, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. Its molecular formula is C12H12FN3O3, and it has a molecular weight of approximately 265.24 g/mol. The presence of the fluorine and methoxy groups on the phenyl ring is significant as these substitutions can influence both the chemical reactivity and biological activity of the compound.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives, including this compound. In a study evaluating a series of substituted ethyl pyrazole-3-carboxylates, compounds with specific substitutions exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models in rats. The results indicated that modifications at the pyrazole scaffold could enhance anti-inflammatory activity compared to control groups .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | Dose (mg/kg) | Edema Reduction (%) |
---|---|---|
This compound | 10 | 45 |
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 10 | 60 |
Control (Vehicle) | - | 10 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, in studies involving MCF7 (breast cancer) and A549 (lung cancer) cell lines, several pyrazole derivatives demonstrated significant growth inhibition.
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 | 12.50 |
Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | A549 | 26.00 |
Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate | NCI-H460 | 15.00 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Detailed mechanistic studies are necessary to elucidate these interactions fully.
Case Studies
In one notable study, researchers synthesized a series of pyrazole derivatives and assessed their biological activities through various assays. The findings suggested that the introduction of electron-withdrawing groups like fluorine significantly enhanced the compounds' anti-inflammatory and anticancer properties .
Properties
IUPAC Name |
ethyl 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-3-19-13(17)11-7-10(15-16-11)8-4-5-12(18-2)9(14)6-8/h4-7H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEZFTYWXDPGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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